molecular formula C18H14ClN5O2 B1228323 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone

6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone

Cat. No. B1228323
M. Wt: 367.8 g/mol
InChI Key: DKEADSCJUXYXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone is a member of triazoles.

Scientific Research Applications

Crystal Structure and Anticancer Activity

The compound closely related to 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone has been synthesized and its crystal structure analyzed. It demonstrates moderate anticancer activity, highlighting its potential in cancer research and treatment (Lu Jiu-fu et al., 2015).

Potential Antiasthma Agents

Triazolo[1,5-c]pyrimidines, a class to which the compound belongs, have been identified as active mediator release inhibitors, indicating potential as antiasthma agents. These findings suggest a role in respiratory disease treatment (J. Medwid et al., 1990).

Reaction Mechanisms and Structural Analysis

Studies have explored the reaction mechanisms leading to triazolo[4,3-a]pyrimidines, offering insight into the compound's chemical behavior and structural properties. This research contributes to understanding the compound's synthesis and potential modifications (E. A. Lashmanova et al., 2019).

Antimicrobial Activities

Research has indicated that derivatives of triazolo[1,5-c]pyrimidinone exhibit antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Fatma El Mariah, 2009).

Synthesis and Antimicrobial Screening

Synthesis processes for triazole derivatives, including methods relevant to 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone, have been developed. These compounds have been screened for their antimicrobial properties, showing promise in this field (H. Bektaş et al., 2007).

Platelet Activating Factor Antagonism

Research involving similar compounds has focused on their role as platelet activating factor (PAF) antagonists. This suggests potential applications in cardiovascular research and therapy (C. Celma, 1994).

Microwave-Assisted Synthesis

Efficient microwave-assisted synthesis methods have been developed for triazolo[4,3a]pyrimidine derivatives. These methods may be applicable to the synthesis of 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone, enabling quicker and more efficient production (V. A. Divate et al., 2014).

Antimalarial Effects

Studies have shown that certain triazolopyrimidines exhibit antimalarial effects. This suggests the possibility of similar properties in 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone, which could contribute to malaria treatment research (L. M. Werbel et al., 1973).

Herbicidal Activity

Certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been prepared and found to possess excellent herbicidal activity. This points to potential agricultural applications of similar compounds (M. Moran, 2003).

Mass Spectrometry Analysis

Mass spectrometry techniques have been applied to analyze and understand the fragmentation pattern of related compounds. This research can provide insights into the molecular structure and behavior of 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone (C. Celma, 1994).

properties

Product Name

6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone

Molecular Formula

C18H14ClN5O2

Molecular Weight

367.8 g/mol

IUPAC Name

6-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C18H14ClN5O2/c1-26-14-7-4-6-13(9-14)24-17-16(21-22-24)18(25)23(11-20-17)10-12-5-2-3-8-15(12)19/h2-9,11H,10H2,1H3

InChI Key

DKEADSCJUXYXOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4Cl)N=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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